4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid is an organic compound notable for its role as a precursor in the synthesis of pharmaceuticals, particularly in the development of hypoxia-inducible factor prolyl hydroxylase inhibitors. This compound has gained attention due to its potential therapeutic applications in treating conditions such as anemia and chronic renal insufficiency.
4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid falls under the category of isoquinoline derivatives, which are known for their diverse biological activities. It is classified as a heterocyclic compound, specifically one containing nitrogen in the ring structure, and is recognized for its potential in medicinal chemistry .
The synthesis of 4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid typically involves various organic reactions, including acylation and reduction processes. One common method includes the reaction of methyl 1-((dimethylamino)methyl)-4-hydroxy-7-phenoxyisoquinolyl-3-carboxylate with zinc powder in the presence of dilute hydrochloric acid, yielding a high-purity product .
A typical synthesis procedure may involve:
The molecular structure of 4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid features an isoquinoline core with hydroxyl and carboxylic acid functional groups. The structural representation can be described using InChI notation:
The molecular weight of this compound is 295.29 g/mol, and it exhibits specific characteristics under various analytical techniques, which can be utilized to confirm its identity and purity .
4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid participates in several chemical reactions that are critical for its application in drug synthesis. Notably, it acts as a precursor in the production of Roxadustat, a medication used for treating anemia by mimicking the effects of erythropoietin.
The compound can undergo:
The mechanism of action of 4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid primarily involves its role as an inhibitor of hypoxia-inducible factor prolyl hydroxylase. This inhibition stabilizes hypoxia-inducible factors, leading to increased production of erythropoietin.
Research indicates that by activating the body’s natural response to low oxygen levels, this compound influences pathways related to erythropoiesis (red blood cell production), providing therapeutic benefits in conditions characterized by inadequate oxygen delivery .
The compound is typically stored under controlled conditions (2–8 °C) to maintain stability. It appears as a solid at room temperature.
Key chemical properties include:
4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid is primarily utilized in:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: